molecular formula C18H16ClN3O3 B2857361 N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896382-11-9

N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Cat. No.: B2857361
CAS No.: 896382-11-9
M. Wt: 357.79
InChI Key: ITKNBDQVRZZQHS-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O3 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity Evaluation

A study focused on the synthesis of 1-benzylsubstituted derivatives of N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. Despite not demonstrating significant anticonvulsant activity, the research highlighted the pharmacophore role of the cyclic amide fragment in such activities and established a positive correlation between in vivo studies and in silico calculations, suggesting the potential of docking methodology in screening processes (El Kayal et al., 2022).

Corrosion Inhibition

Another area of research involves the inhibition efficiencies of quinoxalines compounds, including those structurally related to this compound, as corrosion inhibitors for metals in acidic media. Quantum chemical calculations based on the DFT method were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency, showing consistency with experimental data and indicating potential applications in materials science (Zarrouk et al., 2014).

Cytotoxic Evaluation

Research on the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives explored their cytotoxic effects against cancer cell lines. One compound exhibited remarkable cytotoxic activity against the HeLa cell line, suggesting the potential of such compounds in anticancer therapies (Hassanzadeh et al., 2019).

Structural Studies

Studies on the spatial orientations of amide derivatives, including those similar to the compound of interest, have been conducted to understand their coordination with anions. This research provides valuable insights into the molecular structures and interactions relevant to the development of new materials or pharmaceuticals (Kalita & Baruah, 2010).

Properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)9-10-20-16(23)11-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKNBDQVRZZQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.